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molecular formula C12H13Cl2FO2 B8346039 Neopentyl 3,5-dichloro-4-fluorobenzoate

Neopentyl 3,5-dichloro-4-fluorobenzoate

Cat. No. B8346039
M. Wt: 279.13 g/mol
InChI Key: QACVZTLSNLCYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04916253

Procedure details

The reaction was conducted in the same manner as in Example 1 for 6 hours by using 8.9 g (30 mmol) of neopentyl 3,4,5-trichlorobenzoate instead of neopentyl 2,3,4,5-tetrachlorobenzoate in Example 1, 2.6 g (45 mmol) of spray-dried potassium fluoride, 1.3 g (3 mmol) of tetraphenyl phosphonium bromide and 9 g of anhydrous sulfolane. The post-treatment was conducted in the same manner, followed by distillation under reduced pressure to obtain 5.3 g of neopentyl 3,5-dichloro-4-fluorobenzoate. Further, the distillation residue was subjected to silica gel column chromatography and eluted with benzene to obtain 2.0 g of neopentyl 3,5-dichloro-4-fluorobenzoate as slightly yellow plates. The combined yield was 87%. The physical properties are shown below.
Name
neopentyl 3,4,5-trichlorobenzoate
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[C:14]([Cl:17])[C:15]=1Cl)[C:5]([O:7][CH2:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:6].[F-:18].[K+].S1(CCCC1)(=O)=O>[Br-].C1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[C:14]([Cl:17])[C:15]=1[F:18])[C:5]([O:7][CH2:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:6] |f:1.2,4.5|

Inputs

Step One
Name
neopentyl 3,4,5-trichlorobenzoate
Quantity
8.9 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OCC(C)(C)C)C=C(C1Cl)Cl
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
9 g
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Step Four
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Br-].C1(=CC=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
followed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)OCC(C)(C)C)C=C(C1F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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